4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidin-4-yl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrimidine ring is functionalized with a trifluoromethyl group and subsequently coupled with a piperidin-4-yl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an AKT inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-YL)-5-(trifluoromethyl)pyrimidine: Similar structure but with a different substitution pattern on the pyrimidine ring.
Trifluoromethyl-containing pyrimidines: These compounds share the trifluoromethyl group but may have different substituents on the pyrimidine ring.
Uniqueness
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidin-4-yl group and a trifluoromethyl group makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Biological Activity
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety. This unique structure contributes to its biological properties, particularly as a G protein-coupled receptor (GPCR) agonist.
GPR119 Agonism
Research has identified this compound as a potent agonist of the GPR119 receptor. In vitro and in vivo studies demonstrated that this compound significantly enhances insulin secretion and reduces plasma glucose levels in diabetic animal models. The introduction of the trifluoromethyl group was crucial, as it improved the agonist activity compared to non-fluorinated analogs .
Antimalarial Activity
In addition to its role as a GPR119 agonist, derivatives of pyrimidine scaffolds have shown promising antimalarial activity against Plasmodium falciparum. A related trisubstituted pyrimidine exhibited a 96% reduction in parasitemia at a dosage of 30 mg/kg in mouse models. This suggests that modifications to the pyrimidine core can yield compounds with significant antimalarial properties .
Anticancer Potential
Pyrimidines are recognized for their anticancer properties. Compounds similar to this compound have been evaluated for their effects on cancer cell lines. For instance, certain derivatives inhibited cell proliferation in breast and pancreatic cancer cell lines, indicating potential as therapeutic agents against malignancies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Moiety : The presence of the piperidine ring enhances solubility and metabolic stability.
- Trifluoromethyl Group : This substituent is critical for increasing binding affinity and improving pharmacokinetic profiles.
- Pyrimidine Core : Variations in substituents on the pyrimidine ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Study 1: Diabetes Model
In a study involving diabetic rats, oral administration of this compound resulted in a marked decrease in blood glucose levels. The compound's ability to stimulate insulin secretion was attributed to its action on GPR119, highlighting its therapeutic potential for managing diabetes .
Case Study 2: Antimalarial Efficacy
A derivative of the pyrimidine scaffold was tested against Plasmodium berghei in mice, showing significant efficacy with an ED90 value indicating effective clearance of the parasite. This study underscores the potential application of pyrimidine derivatives in treating malaria .
Summary of Findings
Properties
CAS No. |
914299-53-9 |
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Molecular Formula |
C10H12F3N3 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
4-piperidin-4-yl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-15-6-3-8(16-9)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 |
InChI Key |
VJAVRDKFWUNMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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